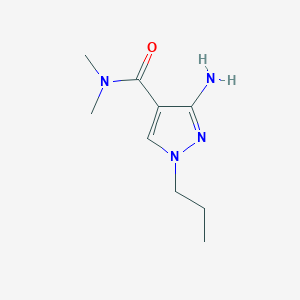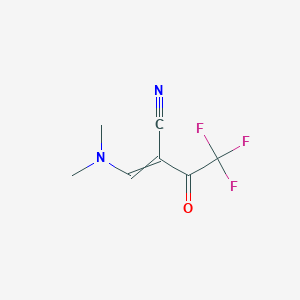
3-(Dimethylamino)-2-(2,2,2-trifluoroacetyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(DIMETHYLAMINO)METHYLIDENE]-4,4,4-TRIFLUORO-3-OXOBUTANENITRILE is a chemical compound with the molecular formula C7H7F3N2O It is known for its unique structure, which includes a trifluoromethyl group, a nitrile group, and a dimethylamino group
Preparation Methods
The synthesis of 2-[(DIMETHYLAMINO)METHYLIDENE]-4,4,4-TRIFLUORO-3-OXOBUTANENITRILE typically involves the reaction of dimethylformamide dimethyl acetal (DMF-DMA) with a suitable precursor. The reaction conditions often include the use of Lawesson’s reagent, which facilitates the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[(DIMETHYLAMINO)METHYLIDENE]-4,4,4-TRIFLUORO-3-OXOBUTANENITRILE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include hydrazine, Lawesson’s reagent, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(DIMETHYLAMINO)METHYLIDENE]-4,4,4-TRIFLUORO-3-OXOBUTANENITRILE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(DIMETHYLAMINO)METHYLIDENE]-4,4,4-TRIFLUORO-3-OXOBUTANENITRILE involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, while the dimethylamino group can participate in hydrogen bonding and electrostatic interactions. These interactions modulate the activity of the target molecules, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds to 2-[(DIMETHYLAMINO)METHYLIDENE]-4,4,4-TRIFLUORO-3-OXOBUTANENITRILE include:
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((dimethylamino)methyl)phenol These compounds share structural similarities but differ in their functional groups and reactivity. The presence of the trifluoromethyl group in 2-[(DIMETHYLAMINO)METHYLIDENE]-4,4,4-TRIFLUORO-3-OXOBUTANENITRILE makes it unique and enhances its chemical stability and reactivity .
Properties
Molecular Formula |
C7H7F3N2O |
|---|---|
Molecular Weight |
192.14 g/mol |
IUPAC Name |
2-(dimethylaminomethylidene)-4,4,4-trifluoro-3-oxobutanenitrile |
InChI |
InChI=1S/C7H7F3N2O/c1-12(2)4-5(3-11)6(13)7(8,9)10/h4H,1-2H3 |
InChI Key |
QYIZWLYRTYESAI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


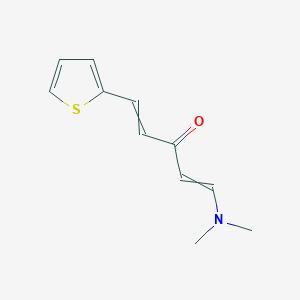
![4-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol](/img/structure/B11741073.png)
![[3-(diethylamino)propyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11741076.png)
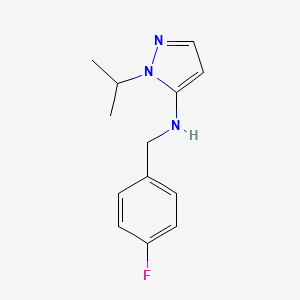
amine](/img/structure/B11741086.png)
![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11741098.png)
![1,5-dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11741099.png)
![2-amino-3-{[(2E)-3-phenylprop-2-en-1-ylidene]amino}but-2-enedinitrile](/img/structure/B11741105.png)
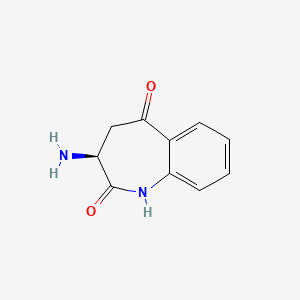
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11741112.png)
![[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(oxolan-2-yl)methyl]amine](/img/structure/B11741119.png)
![{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(2-phenylethyl)amine](/img/structure/B11741133.png)
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11741135.png)
